molecular formula C5H5NO2S B1525599 5-Methylisothiazole-3-carboxylic acid CAS No. 110632-59-2

5-Methylisothiazole-3-carboxylic acid

Cat. No. B1525599
M. Wt: 143.17 g/mol
InChI Key: QRHWGPSYZLZEMB-UHFFFAOYSA-N
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Description

5-Methylisothiazole-3-carboxylic acid is a specialty chemical . It has a molecular formula of C5H5NO2S and a molecular weight of 143.17 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Methylisothiazole-3-carboxylic acid consists of a five-membered isothiazole ring with a methyl group at the 5th position and a carboxylic acid group at the 3rd position.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methylisothiazole-3-carboxylic acid and its derivatives are involved in various chemical synthesis processes. Naito, Nakagawa, and Takahashi (1968) describe the preparation of 5-methyl-3-phenylisothiazole-4-carboxylic acid and related compounds, highlighting the compound's role in the synthesis of halogen-substituted derivatives (Naito, Nakagawa, & Takahashi, 1968).

  • Isothiazole derivatives, including those related to 5-methylisothiazole-3-carboxylic acid, have been studied for their mass spectra, providing insights into their molecular structures and fragmentation patterns (Naito, 1968).

Application in Corrosion Inhibition

  • Triazole derivatives, closely related to 5-methylisothiazole-3-carboxylic acid, have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. These studies reveal significant potential for these compounds in corrosion prevention (Lagrenée et al., 2002).

Biological Applications

  • Derivatives of isothiazole, including those related to 5-methylisothiazole-3-carboxylic acid, have been synthesized for potential biological applications. For instance, Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties, which showed a synergistic effect with antitumor drugs in chemotherapy (Kletskov et al., 2018).

  • The study by Regiec et al. (2006) investigates amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, revealing significant anti-inflammatory activity, which highlights the potential therapeutic applications of these compounds (Regiec et al., 2006).

Pharmaceutical Synthesis

  • Isothiazole derivatives related to 5-methylisothiazole-3-carboxylic acid have been synthesized and evaluated for their pharmacological activity. These studies provide valuable insights into the compound's role in the development of new pharmaceuticals (Babu et al., 2016).

Safety And Hazards

5-Methylisothiazole-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound .

Future Directions

While specific future directions for 5-Methylisothiazole-3-carboxylic acid are not available, isoxazoles and their derivatives have found applications in medicinal chemistry due to their versatile chemical properties . They have potential applications in the field of coordination chemistry due to their ability to act as multidentate ligands .

properties

IUPAC Name

5-methyl-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHWGPSYZLZEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717681
Record name 5-Methyl-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisothiazole-3-carboxylic acid

CAS RN

110632-59-2
Record name 5-Methyl-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-thiazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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